1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide; 99%
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Description
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C13H24F6N2O4S21. It is also known by other names such as HMPyrr BTA, HMPyrr NTf2, HMPyrr TFSI, HMPyrr BTI, Pyr 16 TFSI, and Py 16 TFSI2.
Molecular Structure Analysis
The molecular structure of 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide consists of a pyrrolidinium cation with a hexyl and a methyl substituent, and a bis(trifluoromethylsulfonyl)imide anion1. The exact 3D structure is not available as conformer generation is disallowed since it’s a mixture or salt1.
Chemical Reactions Analysis
The specific chemical reactions involving 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide are not detailed in the search results. However, it’s known that ionic liquids like this one can participate in a variety of chemical reactions due to their unique properties such as negligible vapor pressure, high thermal and chemical stability3.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 450.5 g/mol1. It has a viscosity of 108 cP and a density of 1.34 g/cm³ at 25 °C2. Its conductivity is 1.48 mS/cm at 30 °C2. It has a topological polar surface area of 86 Ų1.
Safety And Hazards
The safety and hazards associated with this compound are not fully detailed in the search results. However, it’s important to handle it appropriately to avoid risks6. It may cause skin irritation, serious eye irritation, and respiratory irritation7.
Future Directions
Ionic liquids like 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide have potential applications in various fields due to their unique properties. They can be used in the fabrication of lithium-ion batteries45, and in dye-sensitized solar cells8. Their properties make them useful in a variety of liquid and gas separation processes, chemical and catalytic reactions, fuel cells and electrolytes, cleaning processes, biotechnology, and nanotechnology3.
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-1-methylpyrrol-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N.C2F6NO4S2/c1-3-4-5-6-9-12(2)10-7-8-11-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMXAQVGZNFYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1(C=CC=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, 99% |
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